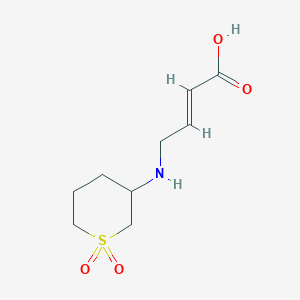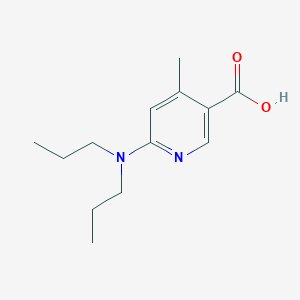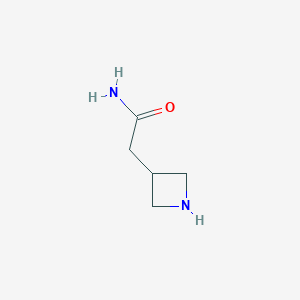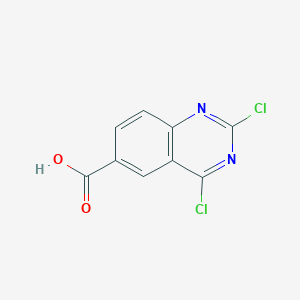![molecular formula C9H8N2O3 B13010608 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This reaction proceeds via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Disubstituted-4,5-dihydroisoxazoles
- 3,4,5-Trisubstituted isoxazoles
Uniqueness
What sets 3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde apart from other similar compounds is its unique structure and the specific biological activities it exhibits. The presence of the dimethyl and oxo groups, as well as the isoxazole ring, contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3,7-dimethyl-6-oxo-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3-4H,1-2H3 |
Clave InChI |
SRLSOOWYJYWJIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C=C(C(=O)N2C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)











